Angustmycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

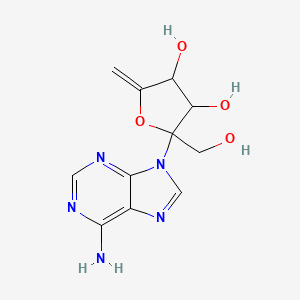

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSSGAOAYPICBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angustmycin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleoside antibiotic Angustmycin A, focusing on its discovery, the producing Streptomyces strains, detailed experimental protocols for its isolation and purification, and an in-depth look at its biosynthetic pathway.

Introduction to this compound

This compound, also known as decoyinine, is a nucleoside antibiotic produced by certain strains of Streptomyces.[1] It is structurally composed of an adenine (B156593) base linked to an unusual C6 sugar featuring a C5′-C6′ dehydration.[2][3] This unique structure confers a range of biological activities, including antibiotic, antitumor, and cytokinin-like properties.[1][4] Its mode of action involves the inhibition of GMP synthase, a critical enzyme in nucleotide metabolism.[4] The intriguing structure and significant biological activities of this compound have made it a subject of considerable interest in natural product chemistry and drug development.

Discovery and Producing Organisms

The Angustmycin family of compounds, which includes this compound and C (psicofuranine), are natural products synthesized by Streptomyces.[5] The two primary strains identified and confirmed as producers of Angustmycins are Streptomyces angustmyceticus and Streptomyces decoyicus.[2][3] The discovery of these compounds stemmed from systematic screening programs of soil microorganisms, a common practice that led to the identification of many clinically important antibiotics from the Streptomyces genus.[6][7]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is fundamental for its detection, characterization, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₅O₃ | [Calculated] |

| Molecular Weight | 263.25 g/mol | [Calculated] |

| Biological Activity | Antibiotic, Antitumor, Cytokinin | [1][4] |

| Spectrum of Activity | Anti-mycobacterial | [2][3] |

| Target | GMP Synthase | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process starting from fructose (B13574) 6-phosphate. The biosynthetic gene cluster, designated as the agm cluster, has been identified in both S. angustmyceticus and S. decoyicus.[3][5] The pathway involves a series of six key enzymatic steps to first synthesize the intermediate Angustmycin C, followed by a final dehydration step to yield this compound.[8][9]

The entire six-enzyme pathway has been successfully reconstituted in vitro and heterologously expressed in E. coli, confirming the function of each enzyme in the pathway.[2][8]

Caption: The biosynthetic pathway of this compound from Fructose 6-Phosphate.

Experimental Protocols

This section details the generalized methodologies for the isolation of Streptomyces, fermentation for this compound production, and its subsequent extraction and purification.

Protocol 1: Isolation of Streptomyces from Soil

-

Soil Sample Collection : Collect soil samples from diverse environments, particularly those rich in organic matter.[6]

-

Serial Dilution : Prepare tenfold serial dilutions of the soil samples using a sterile saline solution (e.g., 0.85% NaCl).[6]

-

Plating : Aseptically spread 0.1 mL of each dilution onto agar (B569324) plates containing a medium selective for actinomycetes, such as Glycerol Yeast Extract Agar or Starch Casein Agar.[6]

-

Incubation : Incubate the plates at 28-30°C for a period of 7 to 14 days.[6]

-

Colony Selection : Visually inspect the plates for colonies exhibiting the characteristic morphology of Streptomyces—typically chalky, dry, and filamentous in appearance.[6]

-

Pure Culture : Isolate the selected colonies by streaking onto fresh plates to obtain a pure culture for identification and long-term storage.

Protocol 2: Fermentation of Streptomyces for this compound Production

This protocol is based on the methods described for S. angustmyceticus and S. decoyicus.[3]

-

Inoculum Preparation (Seed Culture) :

-

Production Culture :

-

Transfer the seed culture (typically 2% v/v) into a larger fermentation vessel containing the production medium.[3] A suitable production medium can consist of yeast extract, soluble starch, and other necessary nutrients.[3]

-

Incubate the production culture at 30°C for 5 days with continuous agitation (180 rpm).[3]

-

-

Monitoring : Periodically monitor the fermentation by measuring parameters such as pH, biomass, and the concentration of this compound using analytical techniques like High-Performance Liquid Chromatography (HPLC).[10]

Protocol 3: Extraction and Purification of this compound

The general approach for purifying antibiotics from fermentation broth involves extraction and chromatographic separation.[11]

-

Broth Preparation : At the end of the fermentation, adjust the pH of the culture broth to 5.0 using oxalic acid to stabilize the product.[3]

-

Biomass Removal : Remove the microbial cells (mycelia) and other insoluble materials from the broth by centrifugation or filtration.[12]

-

Solvent Extraction : Extract the clarified supernatant with a suitable water-immiscible organic solvent. This step concentrates the compound of interest from the aqueous phase into the organic phase.

-

Chromatography :

-

Adsorption Chromatography : The crude extract can be subjected to adsorption chromatography. Ion-exchange resins are commonly used for basic antibiotics.[11] The extract is loaded onto a column, which is then washed to remove impurities.

-

Elution : The bound this compound is eluted from the column using a solvent gradient (e.g., an acid or base solution).[11][12]

-

-

Final Purification : Fractions containing this compound, as identified by HPLC or bioassay, are pooled. Further purification can be achieved using techniques like preparative HPLC with a reverse-phase C18 column to yield the pure compound.[3]

-

Characterization : The final purified compound's identity and structure are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[13]

Integrated Experimental Workflow

The overall process from isolating the producing organism to obtaining the purified natural product is a multi-step workflow. This logical relationship can be visualized as a sequence of key stages, each with a specific objective.

Caption: Overall workflow from Streptomyces isolation to pure this compound.

Conclusion

This compound remains a significant natural product due to its unique chemical structure and diverse biological activities. The elucidation of its biosynthetic pathway has not only provided fundamental scientific insights but also opened avenues for biosynthetic engineering and the rational discovery of related nucleoside antibiotics.[8][9] The protocols and data presented in this guide offer a technical foundation for researchers engaged in the discovery, production, and development of this compound and other valuable metabolites from Streptomyces.

References

- 1. Biosynthesis of the nucleoside antibiotic angustmycins: identification and characterization of the biosynthetic gene cluster reveal unprecedented dehydratase required for exo-glycal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient biosynthesis of nucleoside cytokinin this compound containing an unusual sugar system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the nucleoside antibiotic angustmycins: identification and characterization of the biosynthetic gene cl… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. diaion.com [diaion.com]

- 12. researchgate.net [researchgate.net]

- 13. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Angustmycin A as a GMP Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Angustmycin A inhibits GMP synthase, a critical enzyme in the de novo purine (B94841) biosynthesis pathway. The content herein is intended for an audience with a strong background in biochemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to GMP Synthase

Guanosine monophosphate (GMP) synthase (EC 6.3.5.2) is a pivotal enzyme that catalyzes the final step in the de novo synthesis of GMP from xanthosine (B1684192) monophosphate (XMP).[1][2][3] This process is fundamental for the production of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and cellular energy metabolism.[1][4]

GMP synthase is a modular enzyme belonging to the glutamine amidotransferase (GAT) family.[2][5] It comprises two distinct catalytic domains:

-

Glutamine Amidotransferase (GATase) Domain: This domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849).[6][7]

-

Synthetase (ATPPase) Domain: This domain activates XMP by adenylation and then utilizes the ammonia generated by the GATase domain to aminate the XMP intermediate, forming GMP.[7]

The two domains are connected by a channel that facilitates the transfer of the highly reactive ammonia intermediate from the GATase domain to the synthetase domain, a phenomenon known as "ammonia channeling".[2] The overall reaction catalyzed by GMP synthase is:

XMP + ATP + Glutamine + H₂O → GMP + AMP + Pyrophosphate + Glutamate[3][4]

Given its essential role in nucleotide metabolism, GMP synthase is an attractive target for the development of antimicrobial, antiviral, and antineoplastic agents.[1][7]

This compound: A Nucleoside Antibiotic Inhibitor

This compound, also known as Decoyinine, is a purine nucleoside antibiotic produced by certain species of Streptomyces bacteria.[8][9] It is a structural analog of adenosine (B11128) and has been identified as a potent inhibitor of GMP synthase.[10][11][12] This inhibitory activity makes it a valuable tool for studying bacterial physiology, particularly sporulation, which can be induced by the depletion of guanine nucleotide pools.[11]

Mechanism of Action of this compound

As an adenosine analog, this compound (Decoyinine) primarily interferes with the synthetase domain of GMP synthase, which has the binding site for ATP. The specific type of inhibition can vary depending on the enzyme source. For the human enzyme, Decoyinine has been shown to exhibit a mixed mode of inhibition:

-

Uncompetitive inhibition with respect to glutamine and XMP.[10]

-

Non-competitive inhibition with respect to ATP.[10]

This suggests that Decoyinine may bind to the enzyme-substrate complex.[10] In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, while in non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.[13][][15]

The following diagram illustrates the GMP synthesis pathway and the point of inhibition by this compound.

Quantitative Data on GMP Synthase Inhibitors

While this compound is a well-established inhibitor of GMP synthase, specific IC50 or Ki values are not always readily available under this name in the public domain.[10] However, quantitative data for Decoyinine (the same molecule) and other related adenosine analog inhibitors have been reported.

| Inhibitor | Organism/Enzyme Source | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Decoyinine | Human | Uncompetitive (vs Gln & XMP), Non-competitive (vs ATP) | 46.5 | - | [1][10] |

| Decoyinine | E. coli | Uncompetitive | - | 54.1 | [10][16] |

| Psicofuranine | Human | - | 17.3 | - | [1][10] |

| Mizoribine | E. coli | Competitive | - | 1.8 | [1][16] |

| l-XMP | E. coli | - | - | 7.5 | [1][16] |

Note: Inhibitory activity can vary significantly depending on the enzyme source and assay conditions. Direct comparison of values across different studies should be made with caution.[1]

Experimental Protocols

Characterizing the inhibitory activity of compounds like this compound against GMP synthase requires robust and reliable experimental assays. Biochemical assays using the purified enzyme are fundamental for this purpose.[7]

This is a common method for continuously monitoring the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.[16][17]

Principle: The conversion of XMP (ε₂₉₀ = 4800 M⁻¹cm⁻¹) to GMP (ε₂₉₀ = 3300 M⁻¹cm⁻¹) results in a decrease in absorbance at 290 nm (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[7][16]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 0.1 mM EDTA, 0.1 mM DTT

-

Purified GMP synthase enzyme

-

Substrate Mix: Xanthosine monophosphate (XMP), Adenosine triphosphate (ATP), L-glutamine

-

Inhibitor (this compound) solution at various concentrations

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Prepare the reaction mixture in a 96-well plate or cuvettes. To each well, add 50 µL of assay buffer.

-

Add 10 µL of the this compound dilution (or buffer for the control).

-

Add 20 µL of purified GMP synthase and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate mix to achieve final concentrations of approximately 150 µM XMP, 2 mM ATP, and 5 mM glutamine.[7][17]

-

Immediately place the plate/cuvette in a spectrophotometer pre-set to 25°C or 37°C.

-

Monitor the decrease in absorbance at 290 nm for 10-15 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient change.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of one substrate while keeping the others constant, at several fixed inhibitor concentrations.[7] Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.[7]

The following diagram illustrates the workflow for this assay.

This method provides a discontinuous measurement of enzyme activity by separating and quantifying the substrate (XMP) and product (GMP) at a specific time point.

Principle: Reverse-phase HPLC is used to separate XMP and GMP, and their concentrations are determined by integrating the peak areas from the chromatogram.

Materials:

-

Same reagents as the spectrophotometric assay

-

Reaction termination solution (e.g., 0.1 M HCl)

-

Microcentrifuge

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5, with a small percentage of methanol)

Procedure:

-

Set up the enzymatic reactions in microcentrifuge tubes as described for the spectrophotometric assay.

-

Incubate the reaction mixtures at the desired temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding an equal volume of 0.1 M HCl or by heat inactivation.[7]

-

Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated enzyme.[7]

-

Transfer the supernatant to HPLC vials.

-

Inject the samples onto the C18 column and elute with an isocratic mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Quantify the amounts of XMP and GMP by comparing their peak areas to a standard curve.

-

Calculate the enzyme activity and inhibition as for the spectrophotometric assay.

Logical Relationships in Inhibition Mechanism

The following diagram outlines the logical relationships between different types of enzyme inhibition and situates the mechanism of this compound (Decoyinine) as reported for the human enzyme.

Conclusion

This compound (Decoyinine) is a potent inhibitor of GMP synthase, a key enzyme in purine biosynthesis. Its mechanism of action, particularly on the human enzyme, is complex, exhibiting non-competitive inhibition with respect to ATP and uncompetitive inhibition with respect to glutamine and XMP. This multifaceted inhibition profile underscores its efficacy in disrupting guanine nucleotide production. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel GMP synthase inhibitors for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GMP synthase - Wikipedia [en.wikipedia.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glutamine hydrolysis function of human GMP synthetase. Identification of an essential active site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C11H13N5O4 | CID 121578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [synapse.patsnap.com]

- 15. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activities of Angustmycin A Beyond Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustmycin A, also known as Decoyinine, is a nucleoside antibiotic produced by certain Streptomyces species.[1][2] While its antibacterial properties have been long-established, a growing body of research highlights its potent biological activities extending to antiviral, anticancer, and other therapeutic areas. This document provides a comprehensive overview of these activities, focusing on the underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. This compound's primary mechanism involves acting as an adenosine (B11128) analogue, leading to the inhibition of crucial cellular processes such as GMP synthesis and protein synthesis, making it a molecule of significant interest for further drug development.[3][4]

Core Mechanism of Action

This compound is structurally similar to adenosine but contains an unusual sugar moiety with a C5′-C6′ double bond.[4][5] This structural mimicry allows it to interfere with adenosine-dependent enzymatic pathways. The primary mechanism of this compound is the potent inhibition of Guanosine Monophosphate (GMP) synthetase.[3][4] By preventing the conversion of Xanthosine Monophosphate (XMP) to GMP, it disrupts the supply of guanine (B1146940) nucleotides essential for DNA and RNA synthesis. This inhibitory action is a cornerstone of its broad-spectrum biological effects.

Additionally, as an adenosine analogue, this compound can be phosphorylated by cellular kinases, leading to the formation of analogues of ADP and ATP. These fraudulent nucleotides can interfere with numerous ATP-dependent reactions and inhibit protein synthesis, contributing to its cytotoxic and antiviral effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[2][5] Its ability to disrupt nucleotide synthesis makes it particularly effective against rapidly proliferating cancer cells. Research indicates that it can suppress melanoma cell invasion and reduce tumorigenicity.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound against different cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Assay Type | Proposed Mechanism |

| Mouse Adenocarcinoma Ca755 | Data Unavailable | In vivo studies | Inhibition of GMP Synthesis |

| Rat Walker 256 Carcinosarcoma | Data Unavailable | In vivo studies | Inhibition of GMP Synthesis |

| Human Melanoma | Data Unavailable | In vitro / in vivo | Suppression of cell invasion |

Further research is required to quantify the IC50 values for various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiviral Activity

This compound has shown promise as a broad-spectrum antiviral agent, particularly against RNA viruses. Its mechanism in this context is largely attributed to the disruption of viral RNA synthesis by depleting the host cell's GTP pools.

Quantitative Data on Antiviral Activity

| Virus | Cell Line | EC50 (µM) | Assay Type |

| Data currently unavailable in searched literature |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral compound.[9] It quantifies the reduction in infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known quantity of virus in the presence of the test compound. A semi-solid overlay is applied, restricting viral spread to adjacent cells. Each infectious particle creates a localized zone of cell death, or "plaque," which can be visualized and counted.[9][10] An effective antiviral will reduce the number of plaques.

Methodology:

-

Cell Culture: Seed susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates to form a confluent monolayer.[9]

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a viral suspension containing a predetermined number of plaque-forming units (PFU), typically 50-100 PFU per well.[9]

-

Infection: Remove the culture medium from the cells and inoculate with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose) with the corresponding concentration of this compound.

-

Incubation: Incubate the plates for 2 to 10 days, depending on the virus, until plaques are visible.[9]

-

Visualization: Fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution such as 0.1% crystal violet. Plaques will appear as clear zones against a stained background of viable cells.[9]

-

Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value, the concentration of this compound that reduces the plaque number by 50%.

Other Biological Activities

Beyond its anticancer and antiviral potential, this compound exhibits a range of other interesting biological effects.

-

Antifungal Activity: Some angucycline compounds, a class to which this compound is related, have been reported to possess antifungal properties.[11][12]

-

Antiparasitic Activity: While many microbial products have been screened for antiparasitic effects, specific data on this compound is limited.[13]

-

Enzyme Inhibition: this compound is a known inhibitor of adenosine kinase, an important enzyme in purine (B94841) metabolism.[14] This inhibition can disrupt cellular adenosine levels, which has wide-ranging physiological consequences.

-

Plant Growth Regulation (Cytokinin Activity): this compound has been shown to have cytokinin-like activity, promoting the growth and development of various plants.[3][4][15]

Experimental Protocol: Adenosine Kinase Inhibition Assay

Biochemical assays are used to determine the inhibitory constant (Ki or IC50) of a compound against a specific enzyme. The ADP-Glo™ Kinase Assay is a common method.[16]

Principle: This luminescence-based assay measures the amount of ADP produced by the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. An inhibitor will reduce the amount of ADP produced.[14] The assay first depletes any remaining ATP, then converts the newly formed ADP back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[16]

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant human adenosine kinase, and the substrate adenosine.[16]

-

Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.[16]

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16]

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[16]

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion and Future Directions

This compound is a multifaceted bioactive compound with significant therapeutic potential that extends far beyond its original classification as an antibacterial agent. Its potent inhibitory effects on fundamental cellular processes, driven by its action as an adenosine analogue, make it a compelling candidate for development as an anticancer and antiviral drug. The data and protocols presented in this guide offer a framework for researchers to explore its full potential. Future research should focus on obtaining robust quantitative data (IC50/EC50 values) across a wider range of cancer cell lines and viruses, elucidating detailed signaling pathways, and conducting preclinical in vivo studies to validate its therapeutic efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the nucleoside antibiotic angustmycins: identification and characterization of the biosynthetic gene cluster reveal unprecedented dehydratase required for exo-glycal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient biosynthesis of nucleoside cytokinin this compound containing an unusual sugar system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. Mechanisms underlying the anticancer activities of the angucycline landomycin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Investigating Biosynthetic Steps of an Angucycline Antifungal" by S. Gabrielle Gladstone [digitalcommons.usu.edu]

- 13. Antiparasitic agents produced by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Angustmycin A: A Technical Guide to Producing Organisms and their Genetic Machinery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Angustmycin A, a nucleoside antibiotic with significant anti-mycobacterial and cytokinin activities. The document details the microorganisms known to produce this valuable compound, dissects the genetic architecture of its biosynthetic pathway, and offers a compilation of detailed experimental protocols for its study and production. This guide is intended to be a core resource for researchers in natural product discovery, microbial genetics, and drug development.

This compound Producing Organisms and Biosynthetic Gene Clusters

This compound is a secondary metabolite produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary producers identified and characterized in the scientific literature are Streptomyces angustmyceticus and Streptomyces decoyicus.[1][2] The genetic blueprint for the biosynthesis of this compound is encoded in a dedicated gene cluster, commonly referred to as the "agm" cluster.[1][3]

| Producing Organism | Biosynthetic Gene Cluster (BGC) | GenBank Accession No. |

| Streptomyces angustmyceticus JCM 4053 | agm | MZ151497 |

| Streptomyces decoyicus NRRL 2666 | agm (homologous) | MZ151498 |

The this compound Biosynthetic Gene Cluster: Gene Functions

The "agm" gene cluster from Streptomyces angustmyceticus JCM 4053 is approximately 9.8 kb and contains nine genes.[3] Six of these genes are directly involved in the enzymatic synthesis of this compound, while others are predicted to have roles in transport and regulation. The functions of the core biosynthetic genes have been elucidated through genetic and biochemical studies.[1][3][4]

| Gene | Proposed Function |

| agmD | D-allulose 6-phosphate 3-epimerase |

| agmC | D-allulose 6-phosphate pyrophosphokinase |

| agmA | Adenine (B156593) phosphoallulosyltransferase |

| agmE | Phosphoribohydrolase |

| agmB | Phosphatase |

| agmF | Dehydratase (converts Angustmycin C to this compound) |

| agmT1 | Major Facilitator Superfamily (MFS) transporter |

| agmT2 | Major Facilitator Superfamily (MFS) transporter |

| agmR | Transcriptional regulator |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the precursor D-fructose 6-phosphate and culminates in the formation of this compound. The pathway first assembles the intermediate Angustmycin C, which is then converted to the final product.[1][3][4]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound biosynthesis.

Cloning of the this compound Gene Cluster

A representative protocol for cloning the agm gene cluster from Streptomyces angustmyceticus JCM 4053 for heterologous expression involves the construction of a cosmid library and subsequent screening.

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. angustmyceticus JCM 4053 grown in a suitable medium (e.g., Tryptic Soy Broth).

-

Partial Digestion and Ligation: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and the resulting fragments are size-selected. Fragments of the desired size range (30-40 kb) are ligated into a suitable cosmid vector (e.g., SuperCos1).

-

Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a gigapackaging extract. The resulting phage particles are used to transduce an E. coli host strain (e.g., XL1-Blue MR).

-

Library Screening: The cosmid library is screened by colony hybridization using a labeled DNA probe designed from a conserved region of a key biosynthetic gene, such as agmD or agmF.

-

Cosmid Mapping and Sequencing: Positive clones are isolated, and the cosmid DNA is mapped by restriction digestion and fully sequenced to confirm the presence of the complete agm gene cluster.

Heterologous Expression in Streptomyces coelicolor M1154

Streptomyces coelicolor M1154 is a commonly used host for the heterologous expression of biosynthetic gene clusters.

-

Vector Construction: The cloned agm gene cluster is subcloned into an integrative Streptomyces expression vector, such as a derivative of pSET152, which contains an attachment site for site-specific integration into the host chromosome.

-

Intergeneric Conjugation: The expression construct is introduced into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002). The E. coli donor is then conjugated with S. coelicolor M1154 spores on a suitable agar (B569324) medium (e.g., SFM).

-

Selection of Exconjugants: Exconjugants are selected by overlaying the conjugation plates with an appropriate antibiotic (e.g., apramycin).

-

Fermentation and Analysis: Verified exconjugants are cultured in a production medium. The culture broth is then extracted and analyzed for the production of this compound and C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification of His-tagged Agm Proteins from E. coli

For in vitro characterization, the agm biosynthetic enzymes can be expressed in E. coli with an N-terminal hexa-histidine (His6) tag and purified by immobilized metal affinity chromatography (IMAC).

-

Expression Vector Construction: The coding sequence of each agm gene is PCR amplified and cloned into a suitable E. coli expression vector (e.g., pET-28a(+)) to create an N-terminal His6-tagged fusion protein.

-

Protein Expression: The expression constructs are transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 16-30°C).

-

Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing a high salt concentration and imidazole (B134444). The cells are lysed by sonication, and the cell debris is removed by centrifugation to obtain a clear lysate.

-

IMAC Purification: The clarified lysate is loaded onto an Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The His6-tagged protein is eluted from the column using a buffer with a high concentration of imidazole.

-

Buffer Exchange: The purified protein is buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.

In Vitro Enzymatic Assays

The function of each purified Agm enzyme can be confirmed through in vitro assays.

-

AgmD (Epimerase) Assay: The conversion of D-fructose 6-phosphate to D-allulose 6-phosphate can be monitored by coupling the reaction with a subsequent enzymatic step that can be followed spectrophotometrically or by direct analysis of the product by LC-MS.

-

AgmC (Pyrophosphokinase) Assay: The formation of D-allulose 6-phosphate pyrophosphate from D-allulose 6-phosphate and ATP can be detected by monitoring the consumption of ATP using a luciferase-based assay or by direct product analysis.

-

AgmA/AgmE Assay: The combined activity of AgmA and AgmE can be assayed by incubating them with D-allulose 6-phosphate pyrophosphate and adenine and monitoring the formation of Angustmycin C phosphate by HPLC.

-

AgmB (Phosphatase) Assay: The dephosphorylation of Angustmycin C phosphate to Angustmycin C is measured by incubating the substrate with AgmB and detecting the product by HPLC.

-

AgmF (Dehydratase) Assay: The conversion of Angustmycin C to this compound is monitored by incubating Angustmycin C with purified AgmF and analyzing the reaction mixture by HPLC for the appearance of the this compound peak.

Bioassay for Anti-Mycobacterial Activity

The biological activity of produced this compound can be assessed using a bioassay against a surrogate organism for Mycobacterium tuberculosis.

-

Indicator Strain: Mycobacterium smegmatis mc²155 is commonly used as the indicator strain.[1][3]

-

Assay Procedure:

-

A lawn of M. smegmatis is prepared on a suitable agar medium (e.g., Middlebrook 7H10).

-

Sterile paper discs are impregnated with known concentrations of the test sample (e.g., culture extract or purified this compound) and placed on the agar surface.

-

The plates are incubated at 37°C for 24-48 hours.

-

The anti-mycobacterial activity is determined by measuring the diameter of the zone of growth inhibition around the paper discs.

-

Logical and Experimental Workflows

The following diagram illustrates the general workflow for the identification and characterization of the this compound biosynthetic gene cluster.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptomyces angustmyceticus - Wikipedia [en.wikipedia.org]

- 3. Efficient biosynthesis of nucleoside cytokinin this compound containing an unusual sugar system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the nucleoside antibiotic angustmycins: identification and characterization of the biosynthetic gene cl… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Structural Elucidation and Chemical Properties of Angustmycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic produced by certain strains of Streptomyces. It exhibits a range of biological activities, including anti-mycobacterial, anti-tumor, and cytokinin-like properties. Its unique chemical structure, featuring an unsaturated sugar moiety, has attracted considerable interest from the scientific community. This technical guide provides a comprehensive overview of the structural elucidation of this compound, its physicochemical properties, detailed experimental protocols for its analysis, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound is a purine (B94841) nucleoside analog that belongs to the angustmycin family of antibiotics. First isolated from Streptomyces hygroscopicus, it is distinguished by the presence of a 4',5'-unsaturated sugar moiety attached to an adenine (B156593) base. This structural feature is crucial for its biological activity, which primarily involves the inhibition of guanosine (B1672433) monophosphate (GMP) synthase, a key enzyme in the de novo purine biosynthesis pathway.[1] This inhibition disrupts DNA and RNA synthesis, leading to its observed antimicrobial and antitumor effects. Furthermore, this compound has been shown to possess cytokinin-like activity, influencing plant growth and development.

This guide will delve into the detailed structural and chemical characteristics of this compound, providing a foundation for its further investigation and potential therapeutic applications.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques and chemical degradation studies.

2.1. Chemical Structure

The systematic IUPAC name for this compound is (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol. Its chemical structure is presented below:

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₅O₄ | [2] |

| Molar Mass | 279.256 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 165-167 °C | |

| Solubility | Highly soluble in water. | [1] |

| UV λmax | 254 nm | [4] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound.

4.1. Fermentation and Isolation

This compound can be produced by fermentation of Streptomyces species. The following protocol is a general guideline for its production and extraction.

4.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for both the analysis and purification of this compound.

Analytical HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (B129727) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient could be 5% to 95% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[4]

-

Injection Volume: 10-20 µL.

Preparative HPLC Protocol:

-

Column: A larger-scale C18 reverse-phase column.

-

Mobile Phase: Similar to the analytical method, but with a shallower gradient to improve separation.

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV at 254 nm.

-

Fraction Collection: Fractions are collected based on the elution of the target peak.

4.3. Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically performed.

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

General 2D NMR Acquisition Parameters:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Typical ESI-MS/MS Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Parent Ion: The protonated molecule [M+H]⁺ is observed.

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion yields characteristic fragment ions. Key fragmentations often involve the loss of the sugar moiety and fragmentation within the adenine base.

Mechanism of Action: Inhibition of GMP Synthase

The primary biological target of this compound is GMP synthase. This enzyme catalyzes the ATP-dependent conversion of xanthosine (B1684192) 5'-monophosphate (XMP) to guanosine 5'-monophosphate (GMP), with glutamine serving as the nitrogen donor.

This compound acts as a competitive inhibitor of GMP synthase. Its structural similarity to adenosine (B11128) allows it to bind to the ATP-binding site of the enzyme. This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the synthesis of GMP.[1] The inhibition of this crucial step in purine biosynthesis disrupts the production of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, leading to the observed antimicrobial and cytotoxic effects.

Conclusion

This compound remains a molecule of significant interest due to its unique structure and diverse biological activities. This technical guide has provided a detailed overview of its structural elucidation, chemical properties, and mechanism of action, along with practical experimental protocols. The information presented herein is intended to facilitate further research into this promising natural product, potentially leading to the development of new therapeutic agents.

References

In-Depth Analysis of the Angustmycin A Gene Cluster in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic with notable anti-mycobacterial and cytokinin activities.[1][2] Produced by certain strains of Streptomyces, this molecule is characterized by an intriguing structure featuring an unusual sugar moiety with a C5'-C6' dehydration, linked to an adenine (B156593) base.[2][3] The unique biological activities and chemical structure of this compound have made its biosynthetic pathway a subject of significant research interest. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (agm), detailing the genes and their functions, experimental protocols for its study, and the regulatory mechanisms governing its expression. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working on the discovery and engineering of novel antibiotics.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for this compound production has been identified and characterized in Streptomyces angustmyceticus and Streptomyces decoyicus.[1][2] In S. angustmyceticus JCM 4053, the cluster is referred to as the agm cluster, while a homologous cluster in S. decoyicus NRRL 2666 is also known.[1][2] The core agm cluster contains a set of biosynthetic genes (agmA-F), regulatory genes, and transporter genes.

Gene Organization and Function

The organization of the agm gene cluster is conserved between the producing strains.[2] The functions of the key biosynthetic genes have been elucidated through heterologous expression and in vitro enzymatic assays.[2][3]

| Gene Name | Proposed Function |

| agmA | AMP phosphoribohydrolase |

| agmB | Phosphatase |

| agmC | Pyrophosphokinase |

| agmD | D-allulose 6-phosphate 3-epimerase |

| agmE | Adenine phosphoallulosyltransferase |

| agmF | Dehydratase |

| agmR | Transcriptional repressor (LacI family) |

| agmT1/T2 | MFS (Major Facilitator Superfamily) transporters |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with fructose-6-phosphate (B1210287) and adenine. The pathway proceeds through the intermediate Angustmycin C (also known as psicofuranine) before the final dehydration step to yield this compound.[2][4] The entire six-enzyme pathway has been successfully reconstituted in vitro and heterologously in E. coli.[2][3]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is thought to be, at least in part, negatively regulated by a cluster-situated transcriptional repressor.[1] In the agm cluster of S. angustmyceticus, this repressor is designated agmR, and its homolog in S. decoyicus is dcyR.[1] These proteins belong to the LacI family of transcriptional regulators. Deletion of agmR in a heterologous expression system has been shown to result in the production of this compound, suggesting its role as a repressor.[1]

Regulatory Logic Diagram

Caption: Negative regulation of the agm gene cluster by AgmR.

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

A common method for studying and engineering antibiotic biosynthetic pathways is to express the entire gene cluster in a well-characterized, genetically tractable host, such as Streptomyces coelicolor.

Experimental Workflow:

Caption: Workflow for heterologous expression and analysis.

Methodology:

-

Cloning of the agm Gene Cluster: The entire agm gene cluster can be cloned from the genomic DNA of S. angustmyceticus using methods such as two-fragment PCR coupled with Gibson assembly.[4] The cloned cluster is then inserted into a suitable Streptomyces expression vector.

-

Introduction into S. coelicolor : The expression vector containing the agm cluster is introduced into a suitable S. coelicolor host strain (e.g., M1154) via conjugation from an E. coli donor strain.[4]

-

Fermentation: The resulting recombinant S. coelicolor strain is fermented under appropriate culture conditions to allow for the expression of the biosynthetic genes and production of this compound.

-

Metabolite Extraction: After fermentation, the culture broth is harvested, and the metabolites are extracted. A common method involves acidifying the broth with oxalic acid to pH 5.0.[3]

-

Analysis by HPLC-MS: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and quantify this compound and its intermediates.[3]

HPLC-MS Analysis of this compound

Methodology:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used (e.g., Diamonsil, 5 µm, 4.6 x 250 mm).[3]

-

Mobile Phase: A common mobile phase consists of a gradient of methanol (B129727) and water containing 0.15% formic acid.[3]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[3]

-

Detection: UV detection is performed at 254 nm.[3]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.[3]

-

Analysis: High-resolution mass spectrometry (HRMS) is employed to confirm the identity of the compounds by their accurate mass and fragmentation patterns. This compound is expected to show a distinctive [M+H]+ ion at m/z 280.1040.[3]

-

Quantitative Data

While precise, comprehensive tables of gene sizes and production yields are not consistently reported across all publications, the available data provides valuable insights.

This compound Production Titers (Illustrative):

| Production System | Compound | Titer (mg/L) | Reference/Notes |

| Streptomyces caniferus NEAU6 (Optimized) | Guvermectin (related nucleoside) | 1422 | [3] (Illustrates potential for high-titer production of related compounds) |

| Streptomyces coelicolor (Heterologous) | Clorobiocin derivatives | 158 | Illustrates typical yields in a heterologous Streptomyces host. |

| Streptomyces antibioticus Tü 6040 | Simocyclinone D8 | 300 | [5] |

Note: Specific production titers for this compound in various systems require further detailed investigation and optimization studies.

Conclusion

The this compound gene cluster in Streptomyces represents a well-characterized biosynthetic system for a unique nucleoside antibiotic. The elucidation of the functions of the agm genes and the successful reconstitution of the biosynthetic pathway provide a solid foundation for future research and development. The methodologies outlined in this guide offer a starting point for the heterologous expression, analysis, and potential engineering of this pathway to produce novel this compound analogs with improved therapeutic properties. Further investigation into the regulatory networks governing the expression of the agm cluster will be crucial for optimizing production yields and for the discovery of novel regulatory elements that can be exploited in synthetic biology applications.

References

- 1. Efficient biosynthesis of nucleoside cytokinin this compound containing an unusual sugar system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microbial growth and production kinetics of Streptomyces antibioticus Tü 6040 - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Initial Studies on the Anti-Mycobacterial Properties of Angustmycin A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Angustmycin A, a nucleoside antibiotic also known as Decoyinine, has been identified for its diverse biological activities, including anti-mycobacterial properties. This technical guide consolidates the initial findings related to its efficacy against mycobacteria, explores putative mechanisms of action based on its known biochemical interactions, and provides detailed experimental protocols for its further evaluation. While preliminary studies confirm its inhibitory activity against Mycobacterium smegmatis, comprehensive quantitative data, such as Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis, remain to be fully elucidated. This document outlines two primary proposed mechanisms: the inhibition of GMP (guanosine monophosphate) synthesis, a pathway validated in other bacteria, and a potential interaction with S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in mycobacterial metabolism. Standardized methodologies for screening and quantitative assessment are presented to facilitate further research and development of this compound as a potential anti-mycobacterial agent.

Introduction

This compound is a nucleoside antibiotic produced by Streptomyces species, characterized by an unusual sugar moiety linked to an adenine (B156593) base[1]. For over five decades, it has been recognized for a range of biological effects, most notably as a potent inhibitor of GMP synthesis in Gram-positive bacteria[1]. Recent research has also confirmed its anti-mycobacterial activity, opening a new avenue for its potential application in tuberculosis drug discovery[1]. Given the urgent need for novel therapeutics to combat drug-resistant strains of Mycobacterium tuberculosis, understanding the efficacy and mechanism of compounds like this compound is of paramount importance. This whitepaper serves as a technical guide for researchers by summarizing the foundational data on its anti-mycobacterial properties and providing the necessary experimental frameworks for future investigation.

Anti-Mycobacterial Activity: Quantitative Data

Initial evidence of this compound's anti-mycobacterial properties comes from agar (B569324) diffusion bioassays. In these studies, recombinant Streptomyces coelicolor M1154, engineered to produce this compound, demonstrated clear inhibitory activity against Mycobacterium smegmatis mc²155, a commonly used, non-pathogenic surrogate for M. tuberculosis in early-stage drug screening[1]. While these results qualitatively confirm its biological activity, specific Minimum Inhibitory Concentration (MIC) values from these initial reports are not available. The collection of quantitative data is a critical next step in evaluating its potential.

| Compound | Target Organism | Assay Type | Result / MIC | Citation |

| This compound | Mycobacterium smegmatis mc²155 | Agar Diffusion Bioassay | Zone of inhibition observed | [1] |

| This compound | Mycobacterium tuberculosis H37Rv | Broth/Agar Dilution | Not yet reported | N/A |

Putative Mechanisms of Action

The precise mechanism by which this compound exerts its anti-mycobacterial effect has not been definitively established. However, based on its known function in other bacteria and structural analyses, two primary pathways are proposed.

Inhibition of Guanosine Monophosphate (GMP) Synthesis

The most well-documented mechanism of this compound is the inhibition of GMP synthesis[1]. This pathway is essential for the production of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. This compound acts as a competitive inhibitor of GMP synthetase (GuaA), the enzyme that catalyzes the final step in the de novo purine (B94841) biosynthesis pathway, converting xanthosine (B1684192) 5'-monophosphate (XMP) to GMP. The GMP synthetase of Mycobacterium tuberculosis is considered a promising target for novel antibacterial agents, lending strong support to this proposed mechanism[2].

Interaction with S-adenosyl-L-homocysteine (SAH) Hydrolase

A second potential mechanism involves the S-adenosyl-L-homocysteine (SAH) hydrolase pathway. This enzyme (SAHH) is crucial for regenerating S-adenosyl-L-methionine (SAM), the primary methyl donor for numerous essential cellular processes, including cell wall biosynthesis. SAHH has been validated as a target for anti-mycobacterial drug development[3][4]. Intriguingly, a homology model for AgmF, a key enzyme in the biosynthesis of this compound, was constructed based on the crystal structure of SAH hydrolase from Mycobacterium tuberculosis H37Rv (Rv3248c)[1]. This structural similarity suggests that this compound, or related precursors/metabolites, may be capable of interacting with and inhibiting the active site of mycobacterial SAHH.

Experimental Protocols

To facilitate standardized and reproducible research, the following detailed protocols for key anti-mycobacterial assays are provided.

Protocol: Agar Diffusion Bioassay for Initial Screening

This method is used for the qualitative screening of antibiotic-producing microorganisms or crude extracts against a target bacterium.

1. Preparation of Indicator Lawn:

- Grow Mycobacterium smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011), 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 until it reaches an OD₆₀₀ of 0.6-0.8.

- Prepare Middlebrook 7H10 agar plates supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

- Create a soft agar overlay by mixing 100 µL of the M. smegmatis culture with 5 mL of molten 7H9 medium containing 0.7% agar. Pour this mixture evenly over the surface of the 7H10 agar plates. Allow to solidify.

2. Application of Test Strain:

- Culture the this compound-producing strain (e.g., recombinant S. coelicolor) on a suitable agar medium (e.g., SFM agar) for several days until mature.

- Using a sterile loop or plug, transfer a small portion of the producer strain onto the center of the solidified indicator lawn plates.

3. Incubation and Analysis:

- Incubate the plates at 37°C for 3-5 days.

- Measure the diameter of the clear zone of growth inhibition around the producer strain. A clear zone indicates the production of an active anti-mycobacterial compound.

// Workflow Steps

prep_lawn [label="Prepare M. smegmatis\nIndicator Lawn on 7H10 Agar"];

apply_producer [label="Apply this compound\nProducer Strain to Plate Center"];

incubate [label="Incubate at 37°C\n(3-5 days)"];

measure [label="Measure Diameter of\nInhibition Zone"];

result [shape=ellipse, label="Result:\nQualitative Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections

prep_lawn -> apply_producer -> incubate -> measure -> result;

}

Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth. This protocol is adapted for M. tuberculosis H37Rv.

1. Preparation of Compound:

- Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO) at 10 mg/mL.

- Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth (supplemented as above) to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

2. Preparation of Inoculum:

- Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.7).

- Adjust the culture density with fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation:

- Add 100 µL of the adjusted bacterial inoculum to each well of the 96-well plate containing 100 µL of the diluted compound.

- Include positive (no drug) and negative (no bacteria) control wells.

- Seal the plates and incubate at 37°C for 7-14 days.

4. Reading and Interpretation:

- After incubation, assess bacterial growth visually or by adding a viability indicator such as Resazurin (alamarBlue).

- The MIC is defined as the lowest concentration of this compound at which there is no visible growth or color change of the indicator.

// Workflow Steps

serial_dilute [label="1. Perform 2-fold Serial Dilution\nof this compound in 96-well Plate"];

prep_inoculum [label="2. Prepare M. tuberculosis Inoculum\n(5 x 10⁵ CFU/mL)"];

inoculate [label="3. Inoculate Wells with Bacteria"];

incubate [label="4. Seal Plate and Incubate at 37°C\n(7-14 days)"];

read_mic [label="5. Add Indicator (e.g., Resazurin)\nand Read Results"];

result [shape=ellipse, label="Result:\nMinimum Inhibitory Concentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections

serial_dilute -> inoculate;

prep_inoculum -> inoculate;

inoculate -> incubate -> read_mic -> result;

}

Future Research and Conclusion

The initial findings on this compound are promising, confirming its inhibitory effect on mycobacteria. However, significant knowledge gaps must be addressed to validate its potential as a therapeutic lead.

Key areas for future research include:

-

Quantitative Efficacy Studies: Determining the MIC of pure this compound against a broad panel of mycobacterial species, including drug-sensitive and multidrug-resistant clinical isolates of M. tuberculosis.

-

Mechanistic Validation: Conducting enzymatic assays with purified mycobacterial GMP synthetase and SAH hydrolase to confirm the proposed inhibitory mechanisms and determine inhibition constants (Kᵢ).

-

Cytotoxicity and Selectivity: Assessing the toxicity of this compound against mammalian cell lines to calculate its selectivity index, a crucial parameter for drug development.

-

In Vivo Efficacy: Evaluating the compound's performance in established animal models of tuberculosis infection.

References

- 1. Efficient biosynthesis of nucleoside cytokinin this compound containing an unusual sugar system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of Mycobacterium tuberculosis S-adenosyl-L-homocysteine hydrolase in ternary complex with substrate and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Exploring the Antitumor Potential of Angustmycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustmycin A, also known as decoyinine, is a nucleoside antibiotic produced by Streptomyces hygroscopicus. Structurally similar to adenosine, it has garnered interest for its potential as an antitumor agent. This technical guide provides an in-depth overview of the current understanding of this compound's antitumor properties, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential. While research into its anticancer effects is ongoing, this document consolidates the existing data to support further investigation and drug development efforts.

Mechanism of Action: Inhibition of GMP Synthase

The primary and well-established mechanism of action for this compound is the inhibition of guanosine (B1672433) monophosphate synthase (GMPS). GMPS is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the conversion of xanthosine (B1684192) monophosphate (XMP) to guanosine monophosphate (GMP).[1] By acting as a reversible and non-competitive inhibitor of GMPS, this compound effectively depletes the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). This disruption of nucleotide metabolism has significant downstream consequences for cancer cells, which often have a high demand for nucleic acid synthesis to support their rapid proliferation.

The depletion of GTP is particularly critical, as GTP is an essential energy source and a substrate for the synthesis of DNA and RNA. Furthermore, GTP is required for the activation of small GTPases, which are key regulators of numerous cellular processes, including cell proliferation, survival, and invasion. The anti-melanoma activity of this compound has been directly linked to its inhibition of GMPS, as supplementation with guanosine can rescue the observed phenotypes.[2]

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Antitumor Activity

The antitumor effects of this compound have been primarily investigated in the context of melanoma. The available quantitative data from preclinical studies are summarized below. It is important to note that a broad screening of this compound's cytotoxic activity against a wide range of cancer cell lines is not yet available in the public domain.

| Assay Type | Cell Line(s) | Metric | Result | Reference |

| Enzyme Inhibition | Human GMP Synthase | IC50 | 17.3 µM | [3] |

| In Vitro Cell Invasion | SK-Mel-103, SK-Mel-28 | % Inhibition at 2 mM | ~30% reduction in invasion (concentration did not affect proliferation) | [2] |

| In Vivo Tumor Growth | SK-Mel-103 Xenograft | % Tumor Volume Reduction (120 mg/kg) | 36% reduction compared to vehicle control | [2] |

| In Vivo Tumor Growth | SK-Mel-28 Xenograft | % Tumor Volume Reduction (120 mg/kg) | 62% reduction compared to vehicle control | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antitumor potential.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol is adapted from the methodology used to assess the effect of this compound on melanoma cell invasion.[2]

Objective: To quantify the invasive capacity of cancer cells through a basement membrane matrix in the presence or absence of this compound.

Materials:

-

Boyden chambers (8 µm pore size)

-

Matrigel basement membrane matrix

-

Human melanoma cell lines (e.g., SK-Mel-103, SK-Mel-28)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free cell culture medium

-

This compound

-

Guanosine (for rescue experiments)

-

Calcein AM

-

Fluorescence plate reader

Procedure:

-

Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/ml with cold, serum-free medium.

-

Coat the upper surface of the Boyden chamber inserts with 100 µl of diluted Matrigel and incubate at 37°C for 4 hours to allow for gelling.

-

Culture melanoma cells to ~80% confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/ml.

-

Pre-treat the cell suspension with this compound (e.g., 2 mM) or vehicle control for 24 hours. For rescue experiments, supplement the medium with guanosine (e.g., 100 µM).

-

Add 200 µl of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add 500 µl of medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Label the invading cells on the lower surface of the membrane with 4 µg/ml Calcein AM in PBS for 1 hour at 37°C.

-

Measure the fluorescence of the invaded cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

Figure 2: Workflow for In Vitro Cell Invasion Assay.

In Vivo Xenograft Tumor Growth Study

This protocol is based on the study evaluating the in vivo efficacy of this compound in a melanoma xenograft model.[2]

Objective: To assess the effect of this compound on tumor growth in an immunodeficient mouse model.

Materials:

-

Severe Combined Immunodeficient (SCID) mice

-

Human melanoma cell lines (e.g., SK-Mel-103, SK-Mel-28)

-

Matrigel

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers

Procedure:

-

Culture melanoma cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/ml.

-

Subcutaneously inject 100 µl of the cell suspension into the flank of each SCID mouse.

-

Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

-

When tumors reach an average volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 120 mg/kg) or vehicle control intraperitoneally every other day.

-

Measure tumor volume and body weight every other day.

-

Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Figure 3: Workflow for In Vivo Xenograft Study.

General Protocol for Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Downstream Signaling and Future Directions

While the inhibition of GMPS is the established primary mechanism, the precise downstream signaling events that lead to the antitumor effects of this compound are not fully elucidated. The depletion of guanine nucleotides can potentially impact multiple signaling pathways that are critical for cancer cell survival and metastasis.

Figure 4: Potential Downstream Signaling of this compound.

Future research should focus on:

-

Broad-spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of cancer cell lines to identify other sensitive cancer types beyond melanoma.

-

Elucidation of Downstream Pathways: Utilizing techniques such as Western blotting and transcriptomics to investigate the impact of this compound on key cancer-related signaling pathways, including the MAPK and PI3K/Akt pathways.

-

Apoptosis and Cell Cycle Analysis: Conducting experiments (e.g., Annexin V staining, flow cytometry for DNA content) to determine if this compound induces apoptosis or cell cycle arrest in cancer cells.

-

Clinical Investigation: Given the promising preclinical data in melanoma, further investigation into the feasibility of clinical trials with this compound or its analogs is warranted. Currently, there is no publicly available information on clinical trials of this compound for cancer treatment.

Conclusion

This compound presents a compelling case for further investigation as an antitumor agent. Its well-defined mechanism of action, targeting the critical enzyme GMP synthase, offers a clear rationale for its anticancer effects. Preclinical studies in melanoma have demonstrated its ability to inhibit cell invasion and reduce tumor growth in vivo. However, a significant amount of research is still required to fully understand its therapeutic potential across a broader range of cancers and to elucidate the detailed molecular consequences of GMP synthase inhibition. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential role in cancer therapy.

References

Methodological & Application

Protocol for Heterologous Production of Angustmycin A in E. coli

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the heterologous production of the nucleoside antibiotic Angustmycin A in an Escherichia coli host system. This protocol is based on the successful reconstitution of the this compound biosynthetic pathway from Streptomyces species in E. coli, offering a promising alternative to traditional fermentation from its native producers.

Introduction